molecular formula C9H10BrNO5S B12311799 Methyl 4-bromo-2-methoxy-5-sulfamoylbenzoate

Methyl 4-bromo-2-methoxy-5-sulfamoylbenzoate

Cat. No.: B12311799
M. Wt: 324.15 g/mol
InChI Key: YLMYKTNVIPVWKR-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-methoxy-5-sulfamoylbenzoate is a chemical compound with the molecular formula C9H10BrNO5S and a molecular weight of 324.15 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-2-methoxy-5-sulfamoylbenzoate typically involves multiple steps. One common method starts with the methylation of 4-bromo-2-methoxybenzoic acid, followed by sulfonation to introduce the sulfamoyl group. The reaction conditions often require the use of reagents such as methyl iodide for methylation and chlorosulfonic acid for sulfonation .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2-methoxy-5-sulfamoylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

Methyl 4-bromo-2-methoxy-5-sulfamoylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-bromo-2-methoxy-5-sulfamoylbenzoate involves its interaction with specific molecular targets. The sulfamoyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-bromo-2-methoxy-5-sulfamoylbenzoate is unique due to the presence of the bromine atom, which can be a site for further chemical modifications. This makes it a valuable intermediate in organic synthesis and drug development .

Properties

Molecular Formula

C9H10BrNO5S

Molecular Weight

324.15 g/mol

IUPAC Name

methyl 4-bromo-2-methoxy-5-sulfamoylbenzoate

InChI

InChI=1S/C9H10BrNO5S/c1-15-7-4-6(10)8(17(11,13)14)3-5(7)9(12)16-2/h3-4H,1-2H3,(H2,11,13,14)

InChI Key

YLMYKTNVIPVWKR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C(=O)OC)S(=O)(=O)N)Br

Origin of Product

United States

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